molecular formula C6H8N4O B3146349 N-(5-aminopyrimidin-2-yl)acetamide CAS No. 59690-85-6

N-(5-aminopyrimidin-2-yl)acetamide

Cat. No.: B3146349
CAS No.: 59690-85-6
M. Wt: 152.15 g/mol
InChI Key: QNBQTWLRRGFOJV-UHFFFAOYSA-N
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Description

N-(5-aminopyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of an amino group at the 5-position of the pyrimidine ring and an acetamide group at the 2-position

Scientific Research Applications

N-(5-aminopyrimidin-2-yl)acetamide has several scientific research applications:

Safety and Hazards

Safety information for “N-(5-aminopyrimidin-2-yl)acetamide” suggests that it should be handled under inert gas and protected from moisture . It’s recommended to use personal protective equipment as required .

Future Directions

While specific future directions for “N-(5-aminopyrimidin-2-yl)acetamide” are not available, research into pyrimidines and their derivatives continues to be an active area of study . These compounds have shown promise in various areas of pharmacology, suggesting potential for future therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-aminopyrimidin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-nitropyrimidine with acetamide in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-aminopyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields a nitro derivative, while substitution reactions can yield a variety of functionalized pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-aminopyrimidin-2-yl)acetamide is unique due to the presence of both an amino group and an acetamide group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-aminopyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4(11)10-6-8-2-5(7)3-9-6/h2-3H,7H2,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBQTWLRRGFOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To N-(5-nitropyrimidin-2-yl)acetamide (0.54 g, 3.0 mmol) suspended in EtOH (20 mL) under N2 was added palladium, 10 wt. % on activated carbon (0.32 g, 0.3 mmol). The reaction mixture was hydrogenated under 1 atm of H2 at RT for 2 h and then filtered through a pad of celite and washed with MeOH. The filtrate was concentrated to give N-(5-aminopyrimidin-2-yl)acetamide as a light-yellow solid. MS (ESI, pos. ion) m/z: 153 (M+1).
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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